![molecular formula C30H32FN5O3 B6514471 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-49-5](/img/structure/B6514471.png)
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Aplicaciones Científicas De Investigación
Antifungal Applications
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which include compounds similar to F6548-1203, were synthesized as potential antifungal agents .
Antimicrobial Properties
Antitubercular Properties
The same research also pointed out the potential antitubercular properties of these derivatives.
Antiviral Applications
The compound has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 through a comprehensive workflow combining virtual screening, pharmacoinformatics profiling, and molecular dynamics .
Structural Studies
The crystal and molecular structure of a similar compound has been determined by single-crystal X-ray diffraction. The molecular geometry in the ground state has been calculated using the density functional method (DFT) with B3LYP/6-31G (d,p) basis set and compared with the experimental data .
Drug Repurposing
The pursuit of effective therapeutic solutions for SARS-CoV-2 infections and COVID-19 necessitates the repurposing of existing compounds. This compound has been identified as a potential candidate for such repurposing .
Mecanismo De Acción
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits certain biochemical processes
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex structure and potential therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound is processed in the body, its bioavailability, and how these factors influence its therapeutic effects .
Result of Action
It is likely that this compound has multiple effects at the molecular and cellular level, given its potential therapeutic applications .
Action Environment
The action of AKOS001758731 can be influenced by various environmental factors, including the physiological environment within the body and external factors such as diet and lifestyle. These factors can affect the compound’s stability, efficacy, and overall action .
Propiedades
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O3/c31-24-8-10-25(11-9-24)35-19-17-34(18-20-35)15-4-14-32-28(37)23-7-12-26-27(21-23)33-30(39)36(29(26)38)16-13-22-5-2-1-3-6-22/h1-3,5-12,21H,4,13-20H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYRLZQJYRNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.